molecular formula C12H14ClF3N2O B11833731 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11833731
M. Wt: 294.70 g/mol
InChI Key: LYWHTWSRWUBYOK-UHFFFAOYSA-N
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Description

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H14ClF3N2O and its molecular weight is 294.70 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Molecular Structure

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H14_{14}ClF3_3N2_2O
  • Molecular Weight : 294.701 g/mol
  • CAS Number : 838828-28-7

Structural Characteristics

The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances the compound's lipophilicity and possibly its interaction with biological targets. The tetrahydro-2H-pyran moiety contributes to its conformational flexibility, which may be crucial for binding to various receptors.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Antiparasitic Activity

In studies examining related compounds, it was found that modifications in the structure significantly impacted antiparasitic activity. For instance, derivatives with specific substitutions showed enhanced potency against Plasmodium falciparum, with effective concentrations (EC50_{50}) reported as low as 0.004 μM for optimized analogs . This suggests that this compound may also exhibit similar antiparasitic properties.

Cytotoxicity Studies

Cytotoxicity assessments in human HepG2 cells indicated that while some analogs demonstrated potent antiparasitic effects, they also presented varying degrees of cytotoxicity. The balance between efficacy and safety is critical for therapeutic development .

Synthesis and Evaluation

A study reported the synthesis of this compound through a multi-step process involving key intermediates that were characterized by NMR and mass spectrometry. The final product was evaluated for purity (>97%) and biological activity using standard assays .

Comparative Analysis of Analog Compounds

A comparative analysis of various analogs revealed that those incorporating polar functionalities exhibited improved aqueous solubility while maintaining or enhancing biological activity. For example, modifications leading to increased metabolic stability were noted in certain derivatives, indicating a promising direction for future research .

CompoundEC50_{50} (μM)Metabolic Stability (CL int μL/min/mg)Aqueous Solubility (μM)
6-Chloro-N-(...)0.01023189
Analog A0.0644215
Analog B0.395365.2

Properties

Molecular Formula

C12H14ClF3N2O

Molecular Weight

294.70 g/mol

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H14ClF3N2O/c13-11-9(12(14,15)16)1-2-10(18-11)17-7-8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,17,18)

InChI Key

LYWHTWSRWUBYOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=NC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.